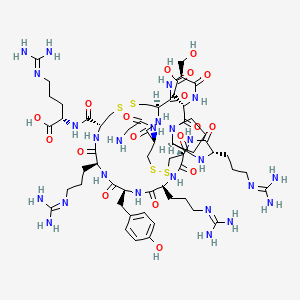

|A-Conotoxin Rg1A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

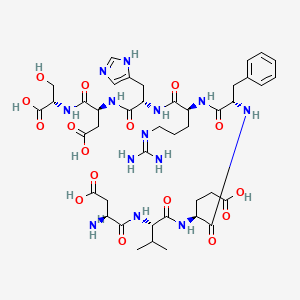

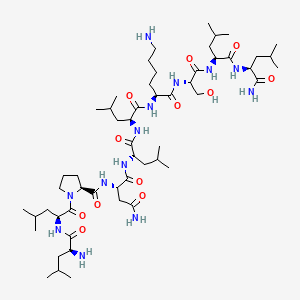

|A-Conotoxin Rg1A is a peptide derived from the venom of marine snails belonging to the genus Conus . This compound is part of the α-conotoxin family, which is known for its ability to selectively inhibit certain ion channels and receptors in the nervous system . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of |A-Conotoxin Rg1A typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids . After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin . The final product is then purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale . Automated peptide synthesizers are often used to streamline the process and ensure consistency . The use of advanced purification techniques, such as preparative HPLC, is essential to obtain high-purity this compound suitable for therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: |A-Conotoxin Rg1A primarily undergoes oxidation and reduction reactions due to the presence of disulfide bonds within its structure . These bonds are crucial for maintaining the peptide’s three-dimensional conformation and biological activity .

Common Reagents and Conditions: Common reagents used in the oxidation of this compound include iodine and hydrogen peroxide . Reduction reactions often involve the use of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) . These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed: The major products formed from the oxidation and reduction of this compound are the oxidized and reduced forms of the peptide, respectively . These forms differ in the state of their disulfide bonds, which can significantly impact the peptide’s biological activity .

Scientific Research Applications

|A-Conotoxin Rg1A has been extensively studied for its potential therapeutic applications . In the field of medicine, it is being developed as a treatment for neuropathic pain due to its ability to inhibit specific ion channels involved in pain signaling . In biology, this compound serves as a valuable tool for studying the function of nicotinic acetylcholine receptors and other ion channels . Additionally, its unique properties make it a subject of interest in the development of novel analgesics and other therapeutic agents .

Mechanism of Action

|A-Conotoxin Rg1A exerts its effects by selectively inhibiting high-voltage-activated calcium channels in sensory neurons . This inhibition is mediated through the activation of G-protein-coupled receptors, specifically the gamma-aminobutyric acid B receptors . By blocking these calcium channels, this compound reduces the release of neurotransmitters involved in pain signaling, thereby providing analgesic effects .

Comparison with Similar Compounds

|A-Conotoxin Rg1A is part of the α-conotoxin family, which includes other peptides such as Vc1.1 and ImI . While all these compounds share a common mechanism of action, this compound is unique in its high susceptibility to proteolytic degradation . This characteristic distinguishes it from other α-conotoxins like Vc1.1, which is more resistant to proteolysis . The unique properties of this compound make it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula |

C59H95N25O18S4 |

|---|---|

Molecular Weight |

1570.8 g/mol |

IUPAC Name |

(2S)-2-[[(1R,4S,7S,13S,16S,19R,24R,27S,30S,33S,40R)-40-[(2-aminoacetyl)amino]-13-(carboxymethyl)-4,27,33-tris[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-30-[(4-hydroxyphenyl)methyl]-3,6,12,15,18,26,29,32,35,41-decaoxo-21,22,37,38-tetrathia-2,5,11,14,17,25,28,31,34,42-decazatricyclo[17.16.7.07,11]dotetracontane-24-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C59H95N25O18S4/c60-22-42(87)73-37-24-103-104-25-38-50(96)75-30(6-1-15-69-56(61)62)44(90)78-34(20-28-11-13-29(86)14-12-28)47(93)74-31(7-2-16-70-57(63)64)45(91)82-39(51(97)77-33(55(101)102)9-4-18-72-59(67)68)26-105-106-27-40(83-49(37)95)52(98)80-36(23-85)48(94)79-35(21-43(88)89)54(100)84-19-5-10-41(84)53(99)76-32(46(92)81-38)8-3-17-71-58(65)66/h11-14,30-41,85-86H,1-10,15-27,60H2,(H,73,87)(H,74,93)(H,75,96)(H,76,99)(H,77,97)(H,78,90)(H,79,94)(H,80,98)(H,81,92)(H,82,91)(H,83,95)(H,88,89)(H,101,102)(H4,61,62,69)(H4,63,64,70)(H4,65,66,71)(H4,67,68,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

XLQOVPAFVSHLGV-VFWMWCIBSA-N |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)NC(C(=O)NC(C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)

![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)